molecular formula C11H13N3O B12855197 2-(2-Benzylidenehydrazinyl)-4-methyl-4,5-dihydrooxazole

2-(2-Benzylidenehydrazinyl)-4-methyl-4,5-dihydrooxazole

Cat. No.: B12855197
M. Wt: 203.24 g/mol
InChI Key: RAIAMXCZWBNKRP-KPKJPENVSA-N
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Description

2-(2-Benzylidenehydrazinyl)-4-methyl-4,5-dihydrooxazole is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzylidenehydrazinyl group with a dihydrooxazole ring, making it a versatile molecule for synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzylidenehydrazinyl)-4-methyl-4,5-dihydrooxazole typically involves a multi-step process. One common method is the condensation reaction between benzaldehyde and hydrazine hydrate to form benzylidenehydrazine. This intermediate is then reacted with 4-methyl-4,5-dihydrooxazole under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzylidenehydrazinyl)-4-methyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce benzyl-substituted compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Benzylidenehydrazinyl)-4-methyl-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit matrix metalloproteinases and kinases, leading to antiproliferative effects. It also interacts with DNA, affecting cellular processes and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Benzylidenehydrazinyl)-4-methylthiazole
  • 2-(2-Benzylidenehydrazinyl)-4-phenylthiazole
  • 2-(2-Benzylidenehydrazinyl)-4-methyl-1,3-oxazole

Uniqueness

2-(2-Benzylidenehydrazinyl)-4-methyl-4,5-dihydrooxazole stands out due to its unique combination of a benzylidenehydrazinyl group and a dihydrooxazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-4-methyl-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C11H13N3O/c1-9-8-15-11(13-9)14-12-7-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,13,14)/b12-7+

InChI Key

RAIAMXCZWBNKRP-KPKJPENVSA-N

Isomeric SMILES

CC1COC(=N1)N/N=C/C2=CC=CC=C2

Canonical SMILES

CC1COC(=N1)NN=CC2=CC=CC=C2

Origin of Product

United States

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